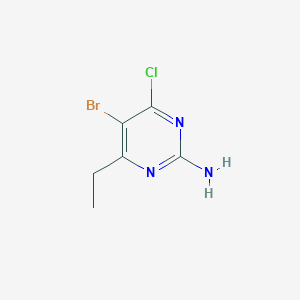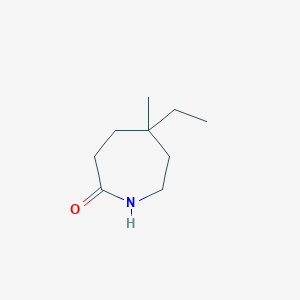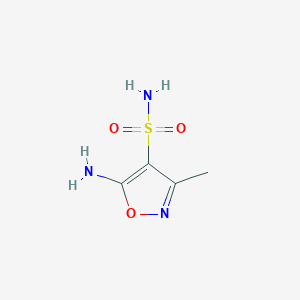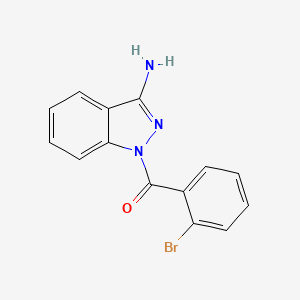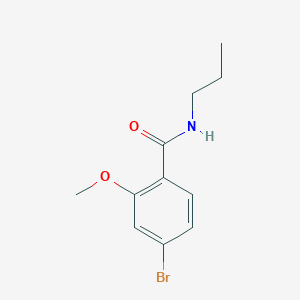
4-Bromo-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methoxy-N-propylbenzamide is a chemical compound with the CAS Number: 1393442-32-4 . It has a molecular weight of 272.14 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C11H14BrNO2 . The InChI code for the compound is 1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.14 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved data .Applications De Recherche Scientifique
Photodynamic Therapy Applications
A derivative of benzamide, specifically a zinc phthalocyanine compound with substitutions similar to 4-Bromo-2-methoxy-N-propylbenzamide, has been synthesized and characterized for its potential in photodynamic therapy. The compound has demonstrated valuable properties such as good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it a promising photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic Potential
Another benzamide derivative, sharing structural features with this compound, has been studied for its antidiabetic potential through activation of peroxisome proliferator-activated receptor (PPAR)-α/γ. The compound, referred to as SN158, has demonstrated abilities to increase adipogenic differentiation, fatty acid oxidation, and glucose uptake, presenting a potential therapeutic approach against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Bromophenol Derivatives and Antioxidant Activity
Research involving bromophenol derivatives, which are structurally related to this compound, has revealed potent scavenging activity against radicals. These derivatives, isolated from marine sources, have demonstrated promising antioxidant properties, which could have applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Mécanisme D'action
Target of Action
Based on its structure and the general behavior of similar compounds, it can be inferred that it might interact with proteins or enzymes in the body .
Mode of Action
It’s known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are often involved in reactions at the benzylic position . These reactions can affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Analyse Biochimique
Biochemical Properties
4-Bromo-2-methoxy-N-propylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their catalytic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and impacting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites. This can impact the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
4-bromo-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRLGGVXIIGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
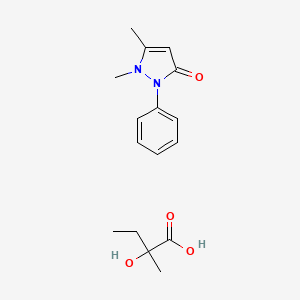
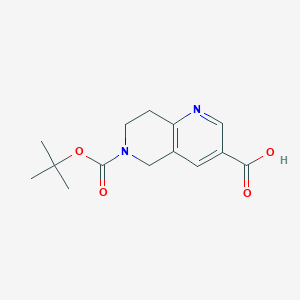
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)
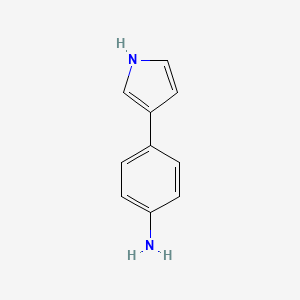

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)



